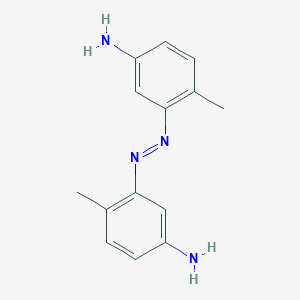

5,5'-Diamino-2,2'-dimethylazobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

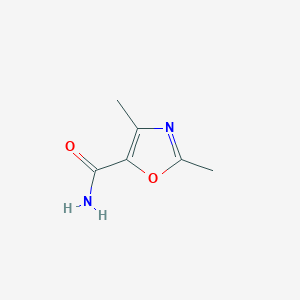

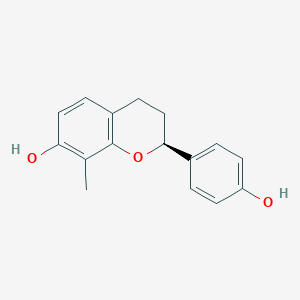

5,5'-Diamino-2,2'-dimethylazobenzene (DAB) is an azo compound that has been widely used in scientific research as a chromophore and a photosensitizer. DAB is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.

Mechanism Of Action

The mechanism of action of 5,5'-Diamino-2,2'-dimethylazobenzene as a chromophore and a photosensitizer is based on its ability to absorb light and undergo photoisomerization. When 5,5'-Diamino-2,2'-dimethylazobenzene absorbs light, it undergoes a trans-cis isomerization, which can be used to study the kinetics of chemical reactions and protein folding. When 5,5'-Diamino-2,2'-dimethylazobenzene is used as a photosensitizer in PDT, it is activated by light to produce singlet oxygen, which can cause cell death.

Biochemical And Physiological Effects

5,5'-Diamino-2,2'-dimethylazobenzene has been shown to have biochemical and physiological effects on cells and tissues. 5,5'-Diamino-2,2'-dimethylazobenzene can induce DNA damage and oxidative stress, which can lead to cell death. 5,5'-Diamino-2,2'-dimethylazobenzene can also affect the activity of enzymes and proteins, which can alter cellular metabolism and signaling. 5,5'-Diamino-2,2'-dimethylazobenzene has been shown to have anticancer and antimicrobial activity, which can be attributed to its ability to induce cell death and oxidative stress.

Advantages And Limitations For Lab Experiments

5,5'-Diamino-2,2'-dimethylazobenzene has several advantages and limitations for lab experiments. One advantage is its ability to absorb light in the visible region, which makes it useful for studying the kinetics of chemical reactions and protein folding. Another advantage is its ability to induce cell death and oxidative stress, which makes it useful for studying the mechanisms of action of anticancer and antimicrobial agents. One limitation is its potential toxicity, which can affect the viability of cells and tissues. Another limitation is its sensitivity to light and other environmental factors, which can affect its stability and activity.

Future Directions

There are several future directions for the use of 5,5'-Diamino-2,2'-dimethylazobenzene in scientific research. One direction is the development of new photosensitizers based on 5,5'-Diamino-2,2'-dimethylazobenzene for use in PDT. Another direction is the use of 5,5'-Diamino-2,2'-dimethylazobenzene as a chromophore in new spectroscopic techniques for studying protein dynamics and interactions. Another direction is the development of new synthetic methods for the preparation of 5,5'-Diamino-2,2'-dimethylazobenzene and its derivatives. Finally, the use of 5,5'-Diamino-2,2'-dimethylazobenzene in combination with other agents for the treatment of cancer and other diseases is an area of active research.

Synthesis Methods

5,5'-Diamino-2,2'-dimethylazobenzene can be synthesized through the diazotization of 2,4-dimethylaniline followed by coupling with 2,4-diaminotoluene. The reaction can be carried out in the presence of an acid catalyst such as hydrochloric acid and sodium nitrite. The yield of 5,5'-Diamino-2,2'-dimethylazobenzene can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.

Scientific Research Applications

5,5'-Diamino-2,2'-dimethylazobenzene has been widely used in scientific research as a chromophore and a photosensitizer. 5,5'-Diamino-2,2'-dimethylazobenzene can absorb light in the visible region and undergo photoisomerization, which can be used to study the kinetics of chemical reactions and protein folding. 5,5'-Diamino-2,2'-dimethylazobenzene has also been used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer and other diseases. In PDT, 5,5'-Diamino-2,2'-dimethylazobenzene is activated by light to produce singlet oxygen, which can cause cell death.

properties

CAS RN |

138805-29-5 |

|---|---|

Product Name |

5,5'-Diamino-2,2'-dimethylazobenzene |

Molecular Formula |

C14H16N4 |

Molecular Weight |

240.3 g/mol |

IUPAC Name |

3-[(5-amino-2-methylphenyl)diazenyl]-4-methylaniline |

InChI |

InChI=1S/C14H16N4/c1-9-3-5-11(15)7-13(9)17-18-14-8-12(16)6-4-10(14)2/h3-8H,15-16H2,1-2H3 |

InChI Key |

UHOJIEBXMNJROQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N)N=NC2=C(C=CC(=C2)N)C |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N=NC2=C(C=CC(=C2)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

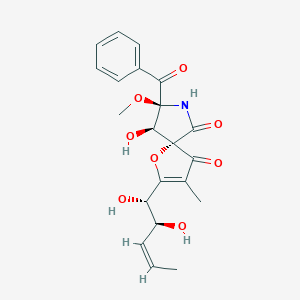

![(11E)-3-amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B161242.png)

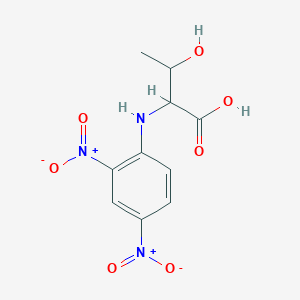

![4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde](/img/structure/B161248.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B161253.png)